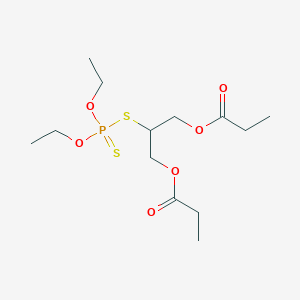
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate, also known as DEPTSP, is a chemical compound that has gained attention in scientific research due to its potential use in various applications.
作用機序
The mechanism of action of (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the growth and survival of bacteria, fungi, viruses, and cancer cells.
Biochemical and Physiological Effects:
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate has also been shown to reduce inflammation and improve insulin sensitivity.
実験室実験の利点と制限
One advantage of using (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate in lab experiments is its versatility. It can be used in a range of applications, from antibacterial studies to cancer research. However, one limitation is that (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate is a relatively new compound, and more research is needed to fully understand its properties and potential uses.
将来の方向性
There are several future directions for research on (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate. One area of interest is its potential use in developing new antibiotics to combat antibiotic-resistant bacteria. (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate has also shown promise in cancer research, and further studies could lead to the development of new cancer treatments. Additionally, research on the potential uses of (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate in other areas, such as agriculture and environmental science, could yield interesting results.
In conclusion, (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate is a chemical compound that has gained attention in scientific research due to its potential use in various applications. Its versatility and potential for use in developing new antibiotics and cancer treatments make it an area of interest for future research.
合成法
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate can be synthesized by reacting 3-mercaptopropionic acid with diethyl phosphite and thionyl chloride. The resulting product is then reacted with 3-chloro-2-hydroxypropyl acrylate to obtain (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate.
科学的研究の応用
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate has been studied for its potential use as a bioactive molecule in various applications. It has been shown to have antibacterial, antifungal, and antiviral properties. (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate has also been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells.
特性
CAS番号 |
19594-35-5 |
|---|---|
製品名 |
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate |
分子式 |
C13H25O6PS2 |
分子量 |
372.4 g/mol |
IUPAC名 |
(2-diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate |
InChI |
InChI=1S/C13H25O6PS2/c1-5-12(14)16-9-11(10-17-13(15)6-2)22-20(21,18-7-3)19-8-4/h11H,5-10H2,1-4H3 |
InChIキー |
RJDHZNOONXZYKJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)OCC(COC(=O)CC)SP(=S)(OCC)OCC |
正規SMILES |
CCC(=O)OCC(COC(=O)CC)SP(=S)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)
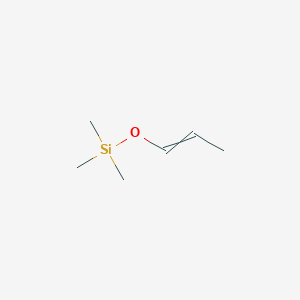

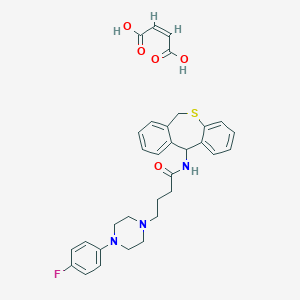
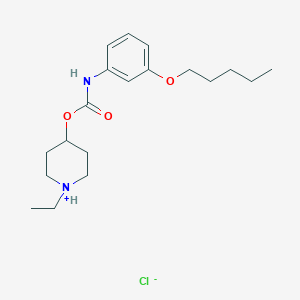

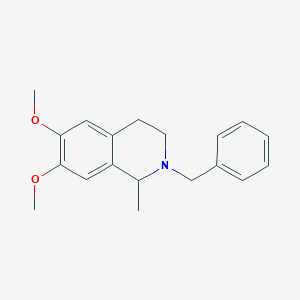
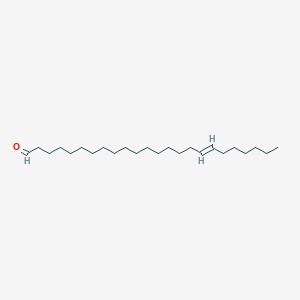
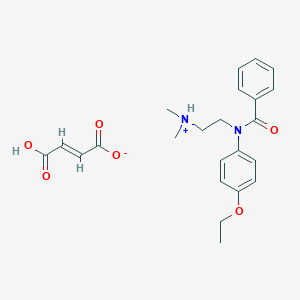
![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)

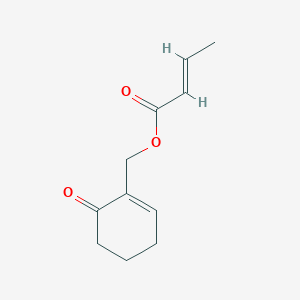
![[(2R,6R)-6-[(7S,10S,12R,13R,17S)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B216944.png)